

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile chemical properties and structure

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Compound of Interest

Compound Name: 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B1294652

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An In-depth Technical Guide to 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a multifunctional organic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry.^[1] The benzofuran nucleus is a key heterocyclic scaffold present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.^{[2][3][4]} This compound, characterized by a ketone and a nitrile group attached to a propane chain on the benzofuran ring, serves as a versatile building block in organic synthesis and a subject of investigation for novel therapeutic agents.^[1] Its unique chemical architecture, particularly the presence of an active methylene group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Identity and Structure

The structure of **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** consists of a benzofuran ring substituted at the 2-position with a 3-oxopropanenitrile group. This arrangement of functional

groups confers significant reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers[1][5][6][7]

Identifier	Value
IUPAC Name	3-(1-benzofuran-2-yl)-3-oxopropanenitrile
Synonyms	beta-Oxo-2-benzofuranpropanenitrile, 2-Cyanoacetylcoumarone[5]
CAS Number	5149-69-9[1][5]
Molecular Formula	C ₁₁ H ₇ NO ₂ [1][5][6][7]
Molecular Weight	185.18 g/mol [1][5][6][7]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N</chem> [1][5][8]
InChI	InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2[1][5][8]
InChIKey	GCABLKFGYPVFC-UHFFFAOYSA-N[1][5][8]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science. The data for **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** are largely based on computational predictions.

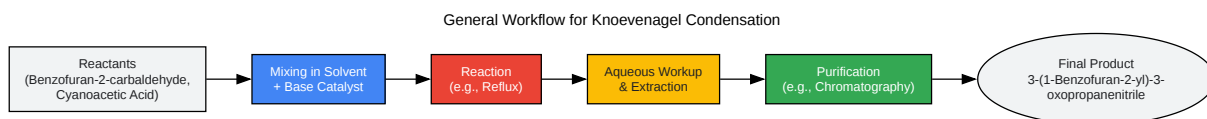
Table 2: Predicted Physicochemical Data[5][8]

Property	Value	Source
Monoisotopic Mass	185.047678466 Da	PubChem[5][8]
XlogP	2.2	PubChem[5][8]
Topological Polar Surface Area	54 Å ²	PubChem[5]
Hydrogen Bond Donor Count	0	PubChem[5]
Hydrogen Bond Acceptor Count	3	PubChem[5]
Rotatable Bond Count	2	PubChem[5]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in the surveyed literature.

Synthesis and Experimental Protocols

The primary and most cited method for synthesizing **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][9]



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Caption: General workflow for Knoevenagel condensation synthesis.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized representation based on standard Knoevenagel condensation procedures.^{[1][9][10][11]} Specific conditions such as catalyst, solvent, temperature, and reaction time should be optimized for best results.

1. Materials:

- Benzofuran-2-carbaldehyde (1.0 eq)
- Cyanoacetic acid (1.0 - 1.2 eq)^[10]
- Base catalyst (e.g., piperidine, triethylamine, or ammonium acetate, catalytic amount)
- Solvent (e.g., ethanol, toluene, or water)^{[1][9]}
- Hydrochloric acid (HCl), dilute solution
- Ethyl acetate or other suitable extraction solvent
- Anhydrous magnesium or sodium sulfate
- Silica gel for column chromatography

2. Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve benzofuran-2-carbaldehyde (1.0 eq) and cyanoacetic acid (1.0 - 1.2 eq) in the chosen solvent.
- Add a catalytic amount of the base catalyst to the mixture.
- Heat the reaction mixture to reflux and stir for a period of 2-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature. If using an organic solvent like toluene, it may be washed with water and brine. If in ethanol or water, the solvent may be removed under reduced pressure.
- Acidify the reaction mixture with dilute HCl to neutralize the catalyst and precipitate the product.^[10]

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate the solvent using a rotary evaporator.

3. Purification:

- The crude product, often obtained as a liquid or solid, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile**.[\[1\]](#)

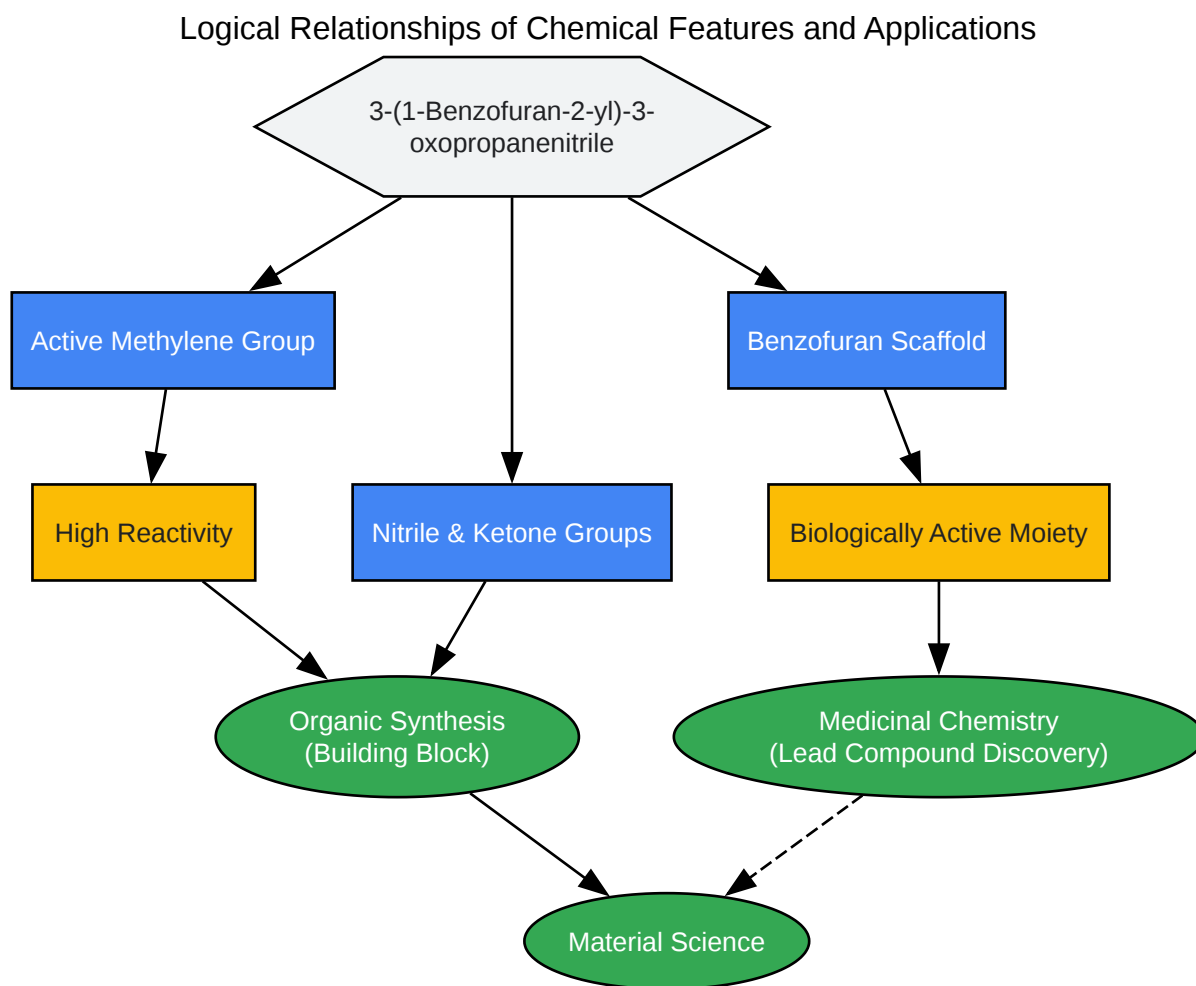
4. Characterization:

- The structure and purity of the final product should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Potential Applications

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities.[\[3\]](#) **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** is under investigation for several therapeutic applications.

- **Antimicrobial and Anti-inflammatory Activity:** Studies have indicated that the compound and its derivatives possess potential antimicrobial (antibacterial and antifungal) and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#) The anti-inflammatory effects may be linked to the inhibition of specific enzymes within inflammatory pathways.[\[1\]](#)[\[12\]](#)
- **Antiproliferative Activity:** The structural similarity of this compound to other biologically active molecules has prompted investigations into its antiproliferative effects against various cancer cell lines.[\[1\]](#)
- **Organic Synthesis:** The chemically reactive "active methylene" group makes this compound a highly valuable intermediate for synthesizing a variety of other molecules, including more complex heterocycles like pyrazoles.[\[1\]](#)
- **Material Science:** The functional groups present in the molecule offer potential for its use in the development of novel polymers and organic electronic materials.[\[1\]](#)



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Caption: Relationship between the compound's features and its applications.

Spectral and Safety Data

Spectral Data

While specific, detailed spectra for **3-(1-Benzofuran-2-yl)-3-oxopropanenitrile** are not provided in the surveyed literature, the characterization of benzofuran derivatives typically relies on standard spectroscopic methods. For example, FT-IR spectra would show characteristic absorption bands for the C≡N (nitrile) and C=O (ketone) groups.[14][15] ¹H and ¹³C NMR spectra would confirm the aromatic and aliphatic protons and carbons of the benzofuran and oxopropanenitrile moieties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Statements[5]

Hazard Code	Statement	Classification
H302	Harmful if swallowed	Acute toxicity, oral (Category 4)
H312	Harmful in contact with skin	Acute toxicity, dermal (Category 4)
H315	Causes skin irritation	Skin corrosion/irritation (Category 2)
H319	Causes serious eye irritation	Serious eye damage/eye irritation (Category 2A)
H332	Harmful if inhaled	Acute toxicity, inhalation (Category 4)
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure (Category 3)

Handling Recommendations:

- Use in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.

Conclusion

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a compound of considerable interest due to its versatile chemical nature and the established biological importance of the benzofuran scaffold. Its accessible synthesis via Knoevenagel condensation makes it a valuable building block for creating diverse molecular libraries. Ongoing research into its antimicrobial, anti-inflammatory, and antiproliferative activities positions it as a promising candidate for lead compound discovery in drug development programs. Further detailed biological and toxicological studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

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